8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-aminophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-8-6-5-7-11(12)18/h5-8H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCVNOEJRCHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the imidazo[2,1-f]purine core . Reductive amination of the acetyl group and subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) can also be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Driven Target Specificity :
- PPARγ Agonism : The 3-butyl substitution in CB11 enhances PPARγ binding, enabling anti-cancer effects via mitochondrial apoptosis pathways. In contrast, the target compound’s tetramethyl groups may reduce PPARγ affinity but improve metabolic stability .
- 5-HT Receptor Modulation : Piperazinylalkyl chains (e.g., AZ-853, AZ-861) confer high 5-HT1A affinity. Fluorine or trifluoromethyl groups at specific phenyl positions (2- vs. 3-) impact receptor selectivity and brain penetration. For example, AZ-861’s 3-CF3 group increases 5-HT1A Ki by 3-fold compared to AZ-853’s 2-F .
Pharmacokinetic and Safety Profiles: Lipophilicity and Brain Penetration: Piperazine-containing derivatives (e.g., AZ-853, 3i) exhibit moderate logP values (~3.5–4.0), balancing blood-brain barrier permeability and systemic exposure. Side Effects: AZ-853 causes weight gain and hypotension due to α1-adrenolytic activity, while AZ-861’s CF3 group minimizes these effects but increases sedation risk .
Multi-Target Potential: Compound 5 (Zagórska et al.) demonstrates hybrid activity at 5-HT1A, D2, and PDE4B, highlighting the scaffold’s versatility for designing multitarget ligands .
Biological Activity
8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine class known for its diverse biological activities. This article aims to explore its biological activity through various studies and findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O2 |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 919030-55-0 |
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. It has been studied for its potential as a partial agonist at the serotonin 5-HT1A receptor , which is a target in antidepressant therapy. Research indicates that compounds derived from this structure can exhibit antidepressant-like effects in animal models by activating these receptors .
Antidepressant Effects
Recent studies have highlighted the antidepressant-like activity of derivatives of imidazo[2,1-f]purine-2,4-dione. For instance, compounds AZ-853 and AZ-861 were evaluated for their pharmacological properties. Both compounds demonstrated significant antidepressant-like effects in forced swim tests in mice, with AZ-853 showing a more potent effect due to better brain penetration .
Safety Profile
In terms of safety, both compounds did not exhibit anticholinergic properties but caused mild sedation and disturbances in lipid metabolism upon repeated administration. Notably, AZ-853 led to weight gain in mice due to its α1-adrenolytic effects .
Case Studies
Several case studies have documented the effects of this compound and its derivatives:
- Study on AZ-861 : This derivative was found to have stronger agonistic action across various functional assays compared to AZ-853. The study emphasized the need for further exploration of its mechanisms and side effects .
- Comparative Analysis : A comparative analysis between AZ-853 and AZ-861 revealed that structural variations significantly influenced their pharmacological profiles and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
